![molecular formula C8H13NO3 B3239834 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 1422344-26-0](/img/structure/B3239834.png)
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Overview
Description
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a chemical compound with the molecular formula C7H13NO . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . Spiro forms of oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .
Synthesis Analysis
The synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides. This represents a novel approach to creating tetracyclic systems with potential for diverse biological activities. For instance, Huynh et al. (2017) achieved the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a related compound, through a Mn(III)-based reaction.Molecular Structure Analysis
The molecular structure of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is represented by the InChI code: 1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 . The molecular weight of the compound is 127.19 .Physical And Chemical Properties Analysis
The physical form of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a solid or liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety and Hazards
properties
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUFQAGNTIWDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12CNC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254215 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
CAS RN |
1422344-26-0 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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